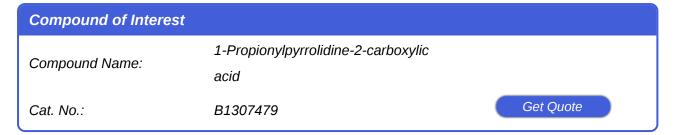




Spectroscopic Profile of 1-Propionylpyrrolidine-2-carboxylic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Propionylpyrrolidine-2-carboxylic acid, a molecule of interest in various research and development domains. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a foundational resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Propionylpyrrolidine-2-carboxylic acid**. These predictions are based on the analysis of its constituent functional groups: a pyrrolidine ring, a carboxylic acid, and a propionyl amide moiety.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, which is highly dependent on the solvent and concentration.[1][2][3][4]



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-СООН	10.0 - 13.0	Broad Singlet
H-2 (pyrrolidine)	~4.5	Doublet of Doublets
-N-CH ₂ - (pyrrolidine)	3.2 - 3.6	Multiplet
-CH2-CH2- (pyrrolidine)	1.8 - 2.2	Multiplet
-CO-CH ₂ - (propionyl)	~2.4	Quartet
-CH₃ (propionyl)	~1.1	Triplet

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals. Saturated aliphatic carbons of the pyrrolidine and propionyl groups will appear in the upfield region.[1][2][4]

Carbon Atom	Predicted Chemical Shift (ppm)
-СООН	170 - 185
-N-CO-	170 - 175
C-2 (pyrrolidine)	58 - 62
-N-CH ₂ - (pyrrolidine)	45 - 50
-CH ₂ -CH ₂ - (pyrrolidine)	20 - 35
-CO-CH ₂ - (propionyl)	28 - 33
-CH₃ (propionyl)	8 - 12

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by the vibrational frequencies of the functional groups. The carboxylic acid O-H stretch will be a very broad band, a hallmark of this functional group due to



hydrogen bonding.[5][6][7] The two carbonyl groups (acid and amide) will show strong absorption bands.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H (Aliphatic)	2850 - 2960	Medium to Strong
C=O (Carboxylic Acid)	1700 - 1725	Strong
C=O (Amide)	1630 - 1680	Strong
C-N	1180 - 1360	Medium
C-O	1210 - 1320	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) is expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the propionyl group, or parts of the pyrrolidine ring.

lon	Predicted m/z	Notes
[M+H]+	172.10	Molecular ion (positive mode)
[M-H] ⁻	170.08	Molecular ion (negative mode)
[M-COOH]+	126.10	Loss of the carboxylic acid group
[M-C ₃ H ₅ O] ⁺	114.06	Loss of the propionyl group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrument and sample



characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Procedure:

- Sample Preparation: Dissolve 5-25 mg of **1-Propionylpyrrolidine-2-carboxylic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[8][9][10] For carboxylic acids, DMSO-d₆ is often a good choice to observe the acidic proton. If any solid particles are present, filter the solution into the NMR tube.[9]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
- ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required compared to ¹H NMR.[10]
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Procedure:

 Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.



- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 0.5-5 μM) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[12][13]
- Instrument Setup: Calibrate the mass spectrometer using a known standard.
- Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[12][14]
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The
 instrument will detect the mass-to-charge ratios of the ions generated. For fragmentation
 analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced
 dissociation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



Sample Preparation L-Propionylpyrrolidine-2-carboxylic acid Prepare as Solid Dissolve in Dilute in **Deuterated Solvent** (ATR or KBr) ESI-compatible Solvent Spectroscopic Techniques **NMR Spectroscopy** Mass Spectrometry IR Spectroscopy (1H, 13C) (ESI-MS) Data Acquisition & Processing Acquire Interferogram Acquire FID **Acquire Mass Spectrum Process Spectrum Process Spectrum Analyze Fragments** Structural Elucidation Correlate Data & Determine Structure

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

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